N-[[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]methyl]-3-methyl-1,2,4-thiadiazol-5-amine
Description
N-[[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]methyl]-3-methyl-1,2,4-thiadiazol-5-amine is a complex organic compound with potential applications in various scientific fields. This compound features a thiadiazole ring, a morpholine moiety, and a phenyl group, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
N-[[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]methyl]-3-methyl-1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4OS/c1-12-9-21(10-13(2)22-12)11-16-6-4-15(5-7-16)8-18-17-19-14(3)20-23-17/h4-7,12-13H,8-11H2,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVBXLVKAXLPPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC=C(C=C2)CNC3=NC(=NS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]methyl]-3-methyl-1,2,4-thiadiazol-5-amine typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the reaction of appropriate hydrazine derivatives with carbon disulfide, followed by cyclization.
Introduction of the Morpholine Moiety: The morpholine group is introduced via nucleophilic substitution reactions, often using 2,6-dimethylmorpholine as a starting material.
Attachment of the Phenyl Group: The phenyl group is attached through Friedel-Crafts alkylation or similar aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]methyl]-3-methyl-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the phenyl and morpholine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, strong acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]methyl]-3-methyl-1,2,4-thiadiazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]methyl]-3-methyl-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl)methanamine
- {4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}methanamine
Uniqueness
N-[[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]methyl]-3-methyl-1,2,4-thiadiazol-5-amine is unique due to its combination of a thiadiazole ring, morpholine moiety, and phenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
